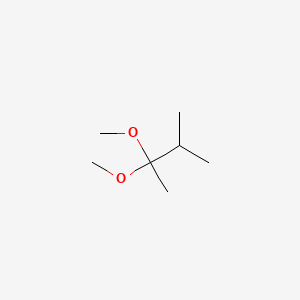

2,2-dimethoxy-3-methylbutane

Description

Contextual Significance of Acetal (B89532) Chemistry in Modern Synthetic Methodologies

Acetal chemistry represents a cornerstone of modern synthetic strategies, primarily due to the unique reactivity of the acetal functional group. An acetal is characterized by a carbon atom bonded to two alkoxy (-OR) groups. organicchemistrytutor.com This structure is typically formed through the reaction of an aldehyde or a ketone with two equivalents of an alcohol under acidic conditions. organicchemistrytutor.comlibguides.com The formation is a reversible equilibrium process, which is driven toward the product by removing water as it is formed. organicchemistrytutor.comlibguides.com

The paramount importance of acetals in organic synthesis lies in their role as protecting groups for carbonyl functionalities. libguides.commasterorganicchemistry.com Aldehyd and ketone carbonyl groups are susceptible to attack by a wide range of nucleophiles, including potent and basic reagents like organometallics and hydrides. libguides.com By converting a carbonyl into an acetal, its reactivity is temporarily masked. Acetals are notably stable in neutral to strongly basic conditions, a characteristic they share with ethers. libguides.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. libguides.comlibretexts.org Once the desired transformations are complete, the protective acetal group can be easily removed, regenerating the original carbonyl group through hydrolysis with aqueous acid. libguides.commasterorganicchemistry.com

While open-chain acetals are common, cyclic acetals, which are formed using diols, are also frequently employed, particularly when they result in stable five- or six-membered rings. organicchemistrytutor.com Beyond their use as protecting groups, acetals are recognized for their presence in natural products, such as carbohydrates, and their application as additives in fuels and as components in the flavor and fragrance industry. ymerdigital.com

Nomenclature and Molecular Structure of 2,2-Dimethoxy-3-methylbutane

The identity and chemical behavior of this compound are defined by its specific molecular architecture and the systematic naming conventions of chemical nomenclature.

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . nist.govnih.gov This name precisely describes the arrangement of all atoms within the molecule. It is also identified by the CAS Registry Number 59554-08-4. nist.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆O₂ | nist.gov |

| Molecular Weight | 132.2007 g/mol | nist.gov |

| IUPAC Standard InChI | InChI=1S/C7H16O2/c1-6(2)7(3,8-4)9-5/h6H,1-5H3 | nist.gov |

| IUPAC Standard InChIKey | JEPJBZHWRGLINP-UHFFFAOYSA-N | nist.gov |

The structure of this compound consists of a four-carbon butane (B89635) backbone. The second carbon atom of this chain is bonded to two methoxy (B1213986) groups (-OCH₃), forming the acetal functionality. The third carbon atom is substituted with a methyl group (-CH₃).

The molecular formula C₇H₁₆O₂ allows for a significant number of structural isomers, which are molecules that have the same molecular formula but different structural arrangements. These isomers can belong to various functional group classes, including other acetals, diols (containing two hydroxyl groups), and molecules possessing both an ether and an alcohol group. The specific placement of the functional groups and alkyl substituents gives rise to these distinct compounds.

| IUPAC Name | Structural Class |

|---|---|

| 1,1-Dimethoxy-3-methylbutane | Acetal |

| 3,4-Dimethyl-1,4-pentanediol | Diol lookchem.com |

| 3-Butoxy-1-propanol | Ether-Alcohol nih.gov |

| 2,3-Dimethyl-1,5-pentanediol | Diol lookchem.com |

Overview of Research Trajectories and Broader Chemical Relevance

While not a widely commercialized chemical, this compound and its structural relatives appear in specific areas of chemical research, highlighting their scientific relevance.

Research involving this compound has focused on its thermochemical properties, particularly the energetics of its hydrolysis. nist.govnist.gov The hydrolysis reaction breaks the acetal down, yielding 3-methyl-2-butanone (B44728) and two molecules of methanol (B129727). nist.gov Such studies are fundamental to understanding the stability of acetals and the influence of steric hindrance—in this case, from the adjacent isopropyl group—on reaction rates and equilibria. nist.gov

The synthesis of this compound would typically be achieved through the acid-catalyzed reaction of 3-methyl-2-butanone with methanol, analogous to the synthesis of similar acetals like 2,2-dimethoxybutane (B1295343) from 2-butanone.

The broader relevance of this compound is tied to its structure. The parent ketone, 3-methyl-2-butanone, and related branched carbonyl compounds are subjects of study in fields like atmospheric chemistry. For instance, the structurally similar 3,3-dimethylbutanone (also known as methyl tert-butyl ketone) is investigated for its role as a solvent and its atmospheric degradation pathways. copernicus.org Furthermore, complex acetal structures have been utilized in advanced organic synthesis; a derivative, 2-chloro-3,3-dimethoxy-2-methylbutane, was used in a ketal Claisen rearrangement to build a key intermediate for the synthesis of a natural product. psu.edu These examples underscore the utility of acetals as versatile intermediates and model systems in diverse chemical contexts.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)7(3,8-4)9-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPJBZHWRGLINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208232 | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-08-4 | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059554084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxy 3 Methylbutane and Its Chemical Precursors

Direct Acetalization Routes

Direct acetalization represents the most common approach for the synthesis of acetals like 2,2-dimethoxy-3-methylbutane. This method involves the reaction of a carbonyl compound with an alcohol in the presence of a catalyst.

The principal route to this compound is the acid-catalyzed condensation of 3-methyl-2-butanone (B44728) with methanol (B129727). This reaction is an equilibrium process, and strategies to drive the reaction toward the product are essential for achieving high yields.

The formation of acetals from ketones and alcohols is typically catalyzed by acid. organicchemistrytutor.com Common acid catalysts include mineral acids such as hydrochloric acid and sulfuric acid, as well as p-toluenesulfonic acid. acs.orgnih.gov The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. wikipedia.org A hemiacetal intermediate is formed, which then undergoes further acid-catalyzed dehydration and reaction with a second molecule of methanol to yield the final acetal (B89532) product. masterorganicchemistry.com

To optimize the yield of this compound, it is crucial to remove the water formed during the reaction, as its presence can shift the equilibrium back toward the reactants. wikipedia.org This is often achieved by using a dehydrating agent or by azeotropic distillation. The use of trimethyl orthoformate is a particularly effective method as it reacts with water to form methanol and methyl formate, thus driving the equilibrium forward. organic-chemistry.orgwikipedia.org The choice of catalyst and reaction conditions, such as temperature and reactant stoichiometry, are key parameters for optimization. For instance, using a catalytic amount of a strong acid and an excess of methanol can favor product formation. organicchemistrytutor.com

Table 1: Key Parameters for Optimization of Acid-Catalyzed Acetalization

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | Increases the rate of reaction by protonating the carbonyl group. | Selection of an appropriate strong acid catalyst (e.g., HCl, H₂SO₄, p-TsOH). acs.orgnih.gov |

| Temperature | Affects the reaction rate and equilibrium position. | Optimization to achieve a reasonable reaction rate without causing side reactions. |

| Reactant Ratio | An excess of methanol can shift the equilibrium towards the product. | Using a stoichiometric excess of methanol. |

| Water Removal | Prevents the reverse reaction (hydrolysis of the acetal). | Addition of a dehydrating agent like trimethyl orthoformate or azeotropic removal of water. organic-chemistry.orgwikipedia.org |

This table is generated based on general principles of acetal formation and may be applicable to the synthesis of this compound.

An alternative, though less direct, precursor for a dimethoxy butane (B89635) structure is 3-methylbutanal (B7770604). The acetalization of aldehydes is generally more facile than that of ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl group. The reaction of 3-methylbutanal with methanol under acid catalysis would yield 1,1-dimethoxy-3-methylbutane. Similar to the ketone acetalization, this reaction is also an equilibrium process and benefits from the removal of water. Various acidic catalysts, including phosphoric acid, ammonium (B1175870) nitrate, and p-toluenesulfonic acid, have been employed for the acetalization of the structurally related 3-methyl-2-butenal. google.comgoogle.com

Condensation of 3-Methyl-2-butanone with Methanol

Advanced and Specialized Synthetic Approaches

Electrochemical methods can offer alternative pathways for the synthesis of acetals. While a direct electrochemical synthesis of this compound has not been specifically reported, related electrochemical processes for acetal formation are known. One such approach involves the electrochemical oxidation of alcohols to generate intermediates that can then react with carbonyl compounds. Another possibility is the electrochemical generation of an acid catalyst in situ to promote the acetalization reaction. An example of an electrochemical process in acetal synthesis is the formation of α-keto acetals from terminal alkynes and alcohols, which proceeds through an organoselenium-catalyzed process in an undivided cell at room temperature. organic-chemistry.org This highlights the potential for developing novel electrochemical routes for the synthesis of specific acetals like this compound.

Synthesis of Halogenated Derivatives as Synthetic Intermediates (e.g., 3-Chloro-2,2-dimethoxy-3-methylbutane)

The synthesis of halogenated derivatives, such as 3-chloro-2,2-dimethoxy-3-methylbutane, serves as a crucial step for further functionalization. A common strategy involves the initial synthesis of the corresponding α-chloro ketone, followed by acetalization.

The precursor, 3-chloro-3-methyl-2-butanone, can be synthesized through various methods. One approach involves the direct chlorination of 3-methyl-2-butanone. Another documented method is the oxidation of n-butylenes in the presence of palladium and copper chlorides, which can yield 3-chlorobutanone-2 as a significant product. google.com While the direct synthesis of 3-chloro-3-methyl-2-butanone is a known process, its subsequent conversion to the dimethyl acetal is a logical, though not explicitly detailed in readily available literature, step. This transformation would typically be achieved by reacting the α-chloro ketone with an excess of methanol or a dehydrating agent like trimethyl orthoformate under acidic conditions. The general principle of acetal formation from ketones is a well-established reaction in organic synthesis. youtube.com

The reaction of 3-chloro-3-methyl-2-butanone with lithium diisopropylamide has been reported to lead to an unusual condensation reaction, highlighting the reactivity of this halogenated ketone. acs.org

Table 1: Synthesis of Halogenated Precursors

| Precursor | Synthetic Method | Reagents | Notes |

| 3-Chloro-2-butanone | Oxidation of n-butylenes | Palladium chloride, Copper chloride | Can produce a mixture of butanone and chlorobutanones. google.com |

| α-Chloroketones (general) | Direct α-chlorination of ketones | Various chlorinating agents (e.g., NCS, SO2Cl2) | Method depends on the specific substrate and desired regioselectivity. researchgate.netnih.govmdpi.com |

Integration into Total Synthesis Strategies (e.g., Sarcophytol A Intermediate Synthesis)

While direct evidence of this compound's use as a named intermediate in the total synthesis of Sarcophytol A is not prominent in the reviewed literature, the strategic use of acetal protecting groups for ketones is a cornerstone of complex natural product synthesis, including terpenes. total-synthesis.comuchicago.edu The total synthesis of terpenes often involves the protection of carbonyl functionalities to prevent unwanted side reactions during various synthetic steps. nih.govnih.gov

Acetal protection, particularly dimethyl acetals, provides robust protection under basic and nucleophilic conditions, which are common in the construction of complex carbon skeletons. youtube.com The deprotection is typically achieved under acidic conditions, allowing for the regeneration of the carbonyl group at a later stage of the synthesis. youtube.com Given the structural complexity of Sarcophytol A, it is plausible that a protected ketone with a similar substitution pattern to this compound could be employed as a transient, masked ketone intermediate. The use of acetals and ketals as protecting groups is a fundamental strategy to manage the reactivity of multiple functional groups within a molecule during a multi-step synthesis. jocpr.comcreative-peptides.com

Synthesis of Structural Analogues and Derivatives with Modified Functionality (e.g., Dithioacetals)

The synthesis of structural analogues, such as dithioacetals of 3-methyl-2-butanone, offers alternative functionalities and reactivities. Dithioacetals are valuable synthetic intermediates, particularly for their ability to undergo umpolung reactivity.

The formation of dithioacetals from ketones, including sterically hindered ones, is a well-documented transformation. organic-chemistry.orgorganic-chemistry.org Common methods involve the reaction of the ketone with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. For the synthesis of the acyclic dithioacetal, 2,2-bis(methylthio)-3-methylbutane, the precursor ketone, 3-methyl-2-butanone, would be reacted with methanethiol (B179389) under acidic conditions. The synthesis of 2,2-bis(methylthio)propane from acetone (B3395972) and methyl mercaptan is a known analogous reaction. chemicalbook.com

Various catalysts can be employed for thioacetalization, including hafnium trifluoromethanesulfonate, tungstophosphoric acid, and iodine, often under mild and chemoselective conditions. organic-chemistry.org These methods are generally tolerant of other functional groups, making them suitable for complex molecule synthesis.

Table 2: Synthesis of Dithioacetal Analogues

| Compound | Precursor | Reagents | Catalyst |

| 2,2-Bis(methylthio)propane | Acetone | Methyl mercaptan | Acid catalyst |

| General Thioacetals/Thioketals | Aldehydes/Ketones | Thiols/Dithiols | Lewis or Brønsted acids (e.g., Hf(OTf)4, H3PW12O40, I2) |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxy 3 Methylbutane

Hydrolytic Stability and Reaction Kinetics

Ketals, such as 2,2-dimethoxy-3-methylbutane, are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions, reverting to their constituent ketone and alcohols. researchgate.net This process is reversible, and the direction of the reaction can be controlled by the concentration of water. chemistrysteps.compressbooks.pub

Acid-Mediated Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism, often referred to as an A-1 mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst, which transforms the methoxy group into a good leaving group (methanol). pressbooks.pubyoutube.com

The subsequent departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. researchgate.netchemistrysteps.com This ion is a key intermediate and is highly electrophilic. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com This results in the formation of a protonated hemiketal.

In the final stages, a deprotonation step yields a neutral hemiketal intermediate. The process then repeats: the hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (water). masterorganicchemistry.com Elimination of water, again assisted by the remaining methoxy group's lone pair, regenerates an oxocarbenium ion, which is then attacked by another water molecule. A final deprotonation step yields the final products: 3-methyl-2-butanone (B44728) and two molecules of methanol.

Table 1: Step-wise Mechanism of Acid-Mediated Hydrolysis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of a methoxy oxygen by an acid catalyst (H₃O⁺). | Protonated Ketal |

| 2 | Elimination of methanol to form a resonance-stabilized oxocarbenium ion. | Oxocarbenium Ion + Methanol |

| 3 | Nucleophilic attack by water on the oxocarbenium ion. | Protonated Hemiketal |

| 4 | Deprotonation to form the neutral hemiketal. | Hemiketal |

| 5 | Protonation of the hemiketal's hydroxyl group. | Protonated Hemiketal |

| 6 | Elimination of water to form a second oxocarbenium ion. | Oxocarbenium Ion + Water |

| 7 | Nucleophilic attack by a second water molecule. | Protonated Ketone Hydrate |

Thermodynamics and Kinetics of Hydrolysis Processes

The hydrolysis of ketals is a reversible equilibrium process. chemistrysteps.com To drive the reaction toward the formation of the ketone (3-methyl-2-butanone), a large excess of water is typically used, shifting the equilibrium according to Le Châtelier's principle. chemistrysteps.compressbooks.pub Conversely, the formation of the ketal is favored by the removal of water. pressbooks.pub

The kinetics of the reaction are significantly influenced by the pH of the solution, with the rate of hydrolysis increasing dramatically at lower pH values. researchgate.netresearchgate.net The rate-determining step is generally considered to be the formation of the resonance-stabilized oxocarbenium ion intermediate. researchgate.net The stability of this intermediate is a key factor; in the case of this compound, the alkyl groups (isopropyl and methyl) attached to the carbon bearing the positive charge provide some stabilizing inductive effect. Ketals are known to hydrolyze much faster than acetals, a phenomenon attributed to steric decompression in the transition state as the two alkyl groups move apart. cdnsciencepub.com

Table 2: Factors Influencing Hydrolysis

| Factor | Influence on Thermodynamics | Influence on Kinetics |

|---|---|---|

| Water Concentration | High concentration favors product (ketone) formation. | Does not directly affect the rate constant but influences reaction direction. |

| Acid Concentration (pH) | No direct effect on equilibrium position. | Higher acid concentration (lower pH) leads to a faster reaction rate. researchgate.net |

| Temperature | Affects the equilibrium constant (Keq) based on the reaction's enthalpy. | Increases the reaction rate by providing more energy to overcome the activation barrier. |

Rearrangement Reactions

The structure of this compound allows for the possibility of rearrangement reactions under specific chemical conditions, particularly those involving carbocation intermediates.

Ketal Claisen Rearrangement and its Synthetic Utility

The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that forms carbon-carbon bonds. wikipedia.org A variation, the Ketal Claisen rearrangement, utilizes a ketal derived from an allylic alcohol. This reaction typically involves heating a mixed ketal, formed from the substrate ketone, an allylic alcohol, and a simple alcohol, in the presence of an acid catalyst. organic-chemistry.org

For this compound, this would first require a transketalization reaction with an allylic alcohol (e.g., allyl alcohol) to form a mixed ketal, such as 2-allyloxy-2-methoxy-3-methylbutane. Upon heating, this intermediate would undergo a acs.orgacs.org-sigmatropic rearrangement, where the allyl group migrates from the oxygen to the carbon, ultimately yielding a γ,δ-unsaturated ketone. Such rearrangements are synthetically useful for creating complex carbon skeletons and introducing quaternary carbon centers. rsc.orgrsc.org

Carbocation Rearrangements in Related Branched Alkyl Systems

Carbocation rearrangements are common transformations that occur to generate a more stable carbocation from a less stable one. lumenlearning.com While the primary mechanism for ketal hydrolysis proceeds through a stable oxocarbenium ion, a hypothetical scenario involving cleavage of the C-O bond to form a carbocation on the alkyl backbone illustrates the potential for rearrangement.

If a secondary carbocation were formed at the C2 position of the 3-methylbutane skeleton, it would be immediately adjacent to a tertiary carbon (C3). This arrangement is highly prone to a 1,2-hydride shift. libretexts.orglibretexts.org In this process, a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the secondary carbocation center. byjus.commasterorganicchemistry.com The driving force for this rapid rearrangement is the formation of a more stable tertiary carbocation. libretexts.orglibretexts.org This principle is frequently observed in Sₙ1 reactions and electrophilic additions to alkenes with similar branched structures, such as 3-methyl-1-butene. libretexts.orglibretexts.org

Table 3: Comparison of Carbocation Stability

| Carbocation Type | Structure | Relative Stability | Rationale |

|---|---|---|---|

| Initial (Hypothetical) | Secondary (at C2) | Less Stable | Stabilized by two adjacent alkyl groups. |

| Rearranged | Tertiary (at C3) | More Stable | Stabilized by three adjacent alkyl groups through hyperconjugation and inductive effects. chemistrysteps.com |

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is dominated by the ketal functional group.

Electrophilic Transformations: The oxygen atoms of the methoxy groups possess lone pairs of electrons, making them Lewis basic. They are therefore susceptible to attack by strong electrophiles. The most common example of this is protonation by an acid, which is the initiating step of hydrolysis as described in section 3.1.1. pressbooks.pubyoutube.com This protonation activates the C-O bond for cleavage.

Nucleophilic Transformations: The carbon atom of the ketal group (C2) is not significantly electrophilic due to the electron-donating nature of the two oxygen atoms. Therefore, this compound does not typically undergo direct nucleophilic attack at this carbon under neutral or basic conditions. Its primary role in reactions is to act as a protecting group for the ketone (3-methyl-2-butanone). chemistrysteps.com The ketal can withstand nucleophilic reagents like Grignard reagents or reducing agents such as lithium aluminum hydride, allowing for selective reactions elsewhere in a more complex molecule. The ketone can then be regenerated by acid-catalyzed hydrolysis. pressbooks.pub

Nucleophilic Substitution Reactions Involving Methoxy Groups

The primary form of nucleophilic substitution for this compound is acid-catalyzed hydrolysis. In this reaction, the two methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) from water molecules, which act as the nucleophile. Ketals are generally quite stable under basic conditions but readily hydrolyze in the presence of acid. researchgate.net

The mechanism proceeds through several key steps:

Protonation: One of the methoxy group's oxygen atoms is protonated by an acid catalyst (like H₃O⁺), converting it into a good leaving group (methanol, CH₃OH). libretexts.orgchemistrysteps.com

Formation of an Oxonium Ion: The protonated methoxy group departs as a molecule of methanol. This departure is assisted by the lone pair electrons on the adjacent oxygen atom, which form a double bond with the central carbon. This results in the formation of a resonance-stabilized oxonium ion intermediate. researchgate.netchemistrysteps.com

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion. libretexts.org

Deprotonation: The attacking water molecule loses a proton, forming a hemiacetal intermediate (3-methoxy-3-methyl-2-butanol).

This sequence is repeated for the second methoxy group. The hydroxyl group of the hemiacetal is protonated, which then leaves as a water molecule, again forming an oxonium ion (a protonated ketone). chemistrysteps.com A final deprotonation step yields the final carbonyl product. chemistrysteps.com

Formation of Corresponding Carbonyl Compounds and Other Derivatives

The complete hydrolysis of this compound yields its corresponding carbonyl compound, 3-methyl-2-butanone, along with two equivalents of methanol. researchgate.netncert.nic.in 3-methyl-2-butanone, also known as methyl isopropyl ketone, is a stable ketone with the molecular formula C₅H₁₀O. wikipedia.orgnih.gov

This reaction is reversible, and to drive it towards the formation of the ketone, a large excess of water is typically used. chemistrysteps.com

In addition to hydrolysis, ketals can undergo transketalization (or acetal (B89532) exchange) reactions. If this compound is treated with a different alcohol in the presence of an acid catalyst, the methoxy groups can be exchanged for the new alkoxy groups. This equilibrium-driven process can be used to synthesize different ketal derivatives.

| Reaction Type | Reactant(s) | Major Organic Product(s) |

|---|---|---|

| Hydrolysis | Water (H₂O) / Acid Catalyst | 3-Methyl-2-butanone, Methanol |

| Transketalization | Ethanol (C₂H₅OH) / Acid Catalyst | 2,2-Diethoxy-3-methylbutane, Methanol |

Mechanistic Elucidation Studies

While specific experimental studies on this compound are not widely documented, its reaction mechanisms can be confidently inferred from extensive research on the hydrolysis of other ketals and acetals.

Transition State Analysis and Reaction Coordinate Mapping

Theoretical and experimental studies on ketal hydrolysis provide insight into the reaction's energy profile. cdnsciencepub.com For ketals, the transition state for the cleavage of the protonated species is considered "early," meaning its structure and energy level are very close to that of the protonated ketal intermediate. cdnsciencepub.com

Molecular modeling calculations indicate that for ketals, there is essentially no significant energy barrier after the initial protonation step. cdnsciencepub.com This is attributed to a steric decompression effect from the alkyl groups on the ketal carbon, which favors the formation of the planar, less-strained oxonium ion. cdnsciencepub.com This characteristic explains why ketals hydrolyze at a much faster rate than structurally similar acetals. cdnsciencepub.com The rate-determining step in the acid-catalyzed hydrolysis is the formation of the resonance-stabilized carboxonium (oxonium) ion intermediate. researchgate.net

The proposed reaction coordinate for the first methoxy group's departure during the hydrolysis of this compound is outlined below.

| Step | Description | Key Species | Notes |

|---|---|---|---|

| 1 | Protonation | Protonated Ketal | A rapid equilibrium step where a methoxy oxygen is protonated. |

| 2 | Transition State 1 (TS1) | [Early Transition State] | Resembles the protonated ketal; involves the cleavage of a C-O bond. cdnsciencepub.com |

| 3 | Formation of Oxonium Ion | Oxonium Ion + Methanol | The rate-determining step; results in a resonance-stabilized intermediate. researchgate.net |

| 4 | Nucleophilic Attack | Protonated Hemiacetal | A water molecule attacks the electrophilic carbon. |

| 5 | Deprotonation | Hemiacetal Intermediate | Formation of the neutral hemiacetal and regeneration of the acid catalyst. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are paramount in the characterization of organic molecules like 2,2-dimethoxy-3-methylbutane. By probing the interaction of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its structural framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit several distinct signals corresponding to the different types of protons present.

Isopropyl Group Protons: The six chemically equivalent protons of the two methyl groups in the isopropyl moiety [-CH(CH₃)₂] are expected to produce a doublet due to coupling with the adjacent methine proton. The single methine proton (-CH) will, in turn, appear as a multiplet (a septet) due to coupling with the six methyl protons.

Methoxy (B1213986) Group Protons: The six protons of the two equivalent methoxy groups (-OCH₃) are expected to produce a single, sharp singlet as they are not coupled to any neighboring protons.

Tertiary Butyl-like Proton: The single proton on the carbon bearing the isopropyl and dimethoxy groups is highly shielded and its signal would be further split by the adjacent isopropyl methine proton.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(OCH₃)₂-CH | ~1.8-2.2 | Multiplet | 1H |

| -CH(CH₃ )₂ | ~0.9-1.1 | Doublet | 6H |

| -C(OCH₃ )₂ | ~3.2-3.4 | Singlet | 6H |

| -C(CH₃ )- | ~1.0-1.2 | Singlet | 3H |

This table is predictive and based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Acetal (B89532) Carbon: The quaternary carbon atom bonded to two oxygen atoms [-C (OCH₃)₂] is expected to have a characteristic chemical shift in the range typical for acetals.

Isopropyl Group Carbons: The two equivalent methyl carbons [-CH(C H₃)₂] and the methine carbon [-C H(CH₃)₂] of the isopropyl group will each produce a distinct signal.

Methoxy Group Carbons: The two equivalent carbons of the methoxy groups [-OC H₃] will produce a single signal.

Tertiary Butyl-like Carbon: The carbon atom of the methyl group attached to the acetal carbon will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -2 (acetal carbon) | ~100-110 |

| C -3 (methine carbon) | ~30-40 |

| C -4 and C-3' (isopropyl methyls) | ~15-25 |

| Methoxy carbons (-OC H₃) | ~50-60 |

| Methyl carbon on C-2 | ~20-30 |

This table is predictive and based on typical chemical shift values for similar structures.

For more complex molecules, or to definitively assign the signals in the ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton of the isopropyl group and the protons of the two isopropyl methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals, for example, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the acetal carbon in this compound. Cross-peaks would be expected between the methoxy protons and the acetal carbon, as well as between the isopropyl methine proton and the acetal carbon.

These 2D NMR techniques provide a powerful and unambiguous method for assembling the molecular structure by connecting the individual atoms through their bonding network.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-O bonds.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (acetal) | Stretching | 1050-1150 (strong, multiple bands) |

| C-H (alkane) | Bending | 1350-1470 |

The presence of strong C-O stretching bands and the absence of a carbonyl (C=O) band would be key indicators of the acetal functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. However, acetals are known to be relatively unstable under electron impact ionization, so the molecular ion peak may be weak or absent. The fragmentation pattern is often more informative. Common fragmentation pathways for acetals involve the loss of an alkoxy group or cleavage of the C-C bond adjacent to the acetal carbon.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| M-31 | Loss of a methoxy radical (•OCH₃) |

| M-59 | Loss of a methoxycarbonyl radical (•COOCH₃) |

| 73 | [C(OCH₃)₂H]⁺ |

| 43 | [CH(CH₃)₂]⁺ (isopropyl cation) |

Analysis of these fragment ions allows for the reconstruction of the molecular structure.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, X-ray crystallography remains a powerful, albeit indirect, technique for unambiguous structure confirmation through the analysis of its solid, crystalline derivatives. This method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering definitive proof of molecular geometry, bond lengths, and bond angles.

The process involves synthesizing a derivative of this compound that is a stable, crystalline solid. Once a suitable single crystal is grown, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to construct an electron density map, from which the atomic structure can be deduced. For acetals and related structures, this technique can be invaluable for confirming stereochemistry and resolving any structural ambiguities that cannot be definitively settled by spectroscopic methods alone. Studies on various dimethoxybenzene derivatives have demonstrated the utility of X-ray crystallography in determining their molecular structures and understanding intermolecular interactions within the crystal. nih.gov

Table 1: Information Obtained from X-ray Crystallography of a Crystalline Derivative

| Data Point | Description | Significance for Structural Analysis |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental information about the crystal system and packing. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for the construction of a definitive 3D model of the molecule. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Confirms the connectivity and type of chemical bonds (single, double, etc.). |

| Bond Angles | The angles formed by three connected atoms. | Defines the geometry around each atom and the overall molecular shape. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of substituents and potential steric hindrance. |

Chromatographic Techniques for Research Applications

Chromatography is indispensable for the separation and analysis of complex mixtures. For a volatile, non-polar compound like this compound, gas and liquid chromatography are the primary tools for research applications.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds. jmchemsci.comajchem-a.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns, allowing for highly confident identification.

GC-MS is particularly effective for:

Isomer Differentiation: Structural isomers, which have the same molecular formula but different arrangements of atoms, often exhibit slight differences in their physical properties. These differences can lead to distinct retention times in the gas chromatograph, enabling their separation and individual identification. nih.gov While mass spectra of isomers can be very similar, subtle differences in fragmentation patterns or the use of soft ionization techniques can aid in their differentiation. nih.govmdpi.com

Trace Analysis: The high sensitivity of mass spectrometric detectors allows for the detection and quantification of this compound at very low concentrations, making it ideal for trace analysis in complex matrices.

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting/Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Separates compounds based on volatility and polarity. Non-polar columns are suitable for acetals. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) | Transports the vaporized sample through the column. |

| Injection Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 40-60 °C, ramp at 5-10 °C/min to 280-300 °C | Creates a temperature gradient to elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible and library-searchable mass spectra. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

High-performance liquid chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. While GC is often preferred for volatile compounds, HPLC is a powerful tool for monitoring the progress of reactions, especially when reactants or products are non-volatile or thermally unstable. acs.org

A significant challenge in analyzing this compound by HPLC is its lack of a chromophore, which makes it transparent to UV-Vis detectors, the most common type of HPLC detector. nih.gov Therefore, alternative detection methods or derivatization are required.

Reaction Monitoring: HPLC can track the consumption of reactants and the formation of products over time. For example, in a reaction involving this compound, aliquots can be taken from the reaction mixture and analyzed to determine the conversion rate.

Purity Determination: HPLC can separate the main product from unreacted starting materials, byproducts, and other impurities. The relative peak areas can be used to estimate the purity of the final product.

Table 3: HPLC Detectors for Analysis of Non-Chromophoric Compounds

| Detector | Principle | Applicability to this compound |

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Poor; the compound lacks a suitable chromophore. Requires derivatization. |

| Refractive Index (RI) | Measures the change in the refractive index of the mobile phase as the analyte elutes. | Good; universal detector for any analyte but is sensitive to temperature and gradient changes. |

| Evaporative Light Scattering (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Good; suitable for non-volatile and semi-volatile compounds. More sensitive than RI and compatible with gradients. |

| Mass Spectrometry (MS) | Ionizes the analyte after it elutes from the column for mass-based detection. | Excellent; provides high sensitivity and structural information but is the most complex and expensive option. |

Derivatization Methods for Enhanced Analysis and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. libretexts.org This strategy is employed to overcome limitations such as poor volatility, thermal instability, or lack of a detector response. researchgate.netsemanticscholar.orgjfda-online.com

For GC analysis, derivatization aims to:

Increase Volatility: By replacing active hydrogen atoms (e.g., in -OH or -NH groups) with less polar groups, the volatility of a compound can be increased. researchgate.netgcms.cz Silylation, the introduction of a silyl (B83357) group like trimethylsilyl (B98337) (TMS), is a common method for this purpose. gcms.czmdpi.com

Improve Peak Shape: Polar compounds can interact with active sites in the GC system, leading to peak tailing. Derivatization masks these polar functional groups, resulting in more symmetrical peaks and better resolution.

Enhance Detector Sensitivity: Introducing specific chemical moieties, such as halogenated groups, can significantly enhance the response of selective detectors like the electron capture detector (ECD). libretexts.org

For HPLC analysis, the primary goal of derivatization is typically to introduce a chromophore or fluorophore into the analyte molecule. nih.gov This allows for highly sensitive detection using UV-Vis or fluorescence detectors. For instance, if this compound were hydrolyzed to its corresponding ketone (3-methyl-2-butanone), the ketone could be reacted with a labeling agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to yield a brightly colored derivative easily detectable by UV-Vis.

Table 4: Common Derivatization Approaches in Chromatography

| Technique | Derivatization Reaction | Reagent Example | Target Functional Group(s) | Purpose |

| GC | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines | Increases volatility, improves thermal stability. researchgate.net |

| GC | Acylation | Trifluoroacetic Anhydride (TFAA) | Alcohols, phenols, amines | Increases volatility, enhances ECD response. libretexts.org |

| GC | Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acids, phenols | Creates derivatives with high ECD sensitivity for trace analysis. researchgate.netgcms.cz |

| HPLC | UV-Tagging | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Introduces a strong chromophore for UV-Vis detection. |

| HPLC | Fluorescent Tagging | Dansyl Chloride | Primary and secondary amines, phenols | Creates a highly fluorescent derivative for sensitive fluorescence detection. |

Computational Chemistry and Theoretical Studies on 2,2 Dimethoxy 3 Methylbutane

Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

No published data available.

Quantum Chemical Calculations for Frontier Orbitals and Reactivity Prediction

No published data available.

Reaction Mechanism Modeling

Prediction of Transition States and Activation Energies (e.g., acid-catalyzed hydrolysis)

No published data available.

Solvent Effects Modeling and Implicit Solvation Models

No published data available.

Spectroscopic Property Prediction

No published data available.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the assignment of experimental spectra. nih.govconicet.gov.ar The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations, providing theoretical chemical shifts that can be correlated with experimental data. researchgate.net

For 2,2-dimethoxy-3-methylbutane, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to understand the electronic environment of each nucleus. Such predictions are typically performed on a geometrically optimized structure of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.netdocbrown.info

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is predicted to show distinct signals for the methoxy (B1213986) protons, the methyl protons of the isopropyl group, the tertiary proton of the isopropyl group, and the geminal methyl protons. The chemical shifts are influenced by the local electronic environment and through-space effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-31G(d)) and the GIAO method.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | 0.95 |

| Isopropyl -CH | 2.10 |

| Geminal -CH₃ | 1.15 |

| Methoxy -OCH₃ | 3.20 |

Predicted ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Computational predictions can help assign the signals for the quaternary carbon, the methoxy carbons, and the various methyl and methine carbons of the isopropyl and geminal dimethyl groups. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-31G(d)) and the GIAO method.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Quaternary C(OCH₃)₂ | 101.5 |

| Isopropyl -CH | 35.0 |

| Methoxy -OCH₃ | 49.5 |

| Geminal -CH₃ | 20.0 |

| Isopropyl -CH₃ | 17.0 |

Vibrational Frequency Analysis (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify functional groups in a molecule. Computational frequency analysis can predict the IR spectrum, providing vibrational modes and their corresponding frequencies (in wavenumbers, cm⁻¹). researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.

The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to C-H stretching, C-O stretching, and various bending vibrations. researchgate.net Comparing the computed spectrum with experimental data can confirm the molecular structure and functional groups present.

Table 3: Predicted Vibrational Frequencies for this compound Calculated using DFT (B3LYP/6-31G(d)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (Alkyl) | 2980 - 2870 | Stretching of C-H bonds in methyl and methine groups |

| C-H Bend (Alkyl) | 1470 - 1365 | Bending and scissoring of C-H bonds |

| C-O Stretch (Ether) | 1150 - 1085 | Asymmetric and symmetric stretching of the C-O-C linkage |

| C-C Skeletal Vibrations | 1200 - 800 | "Fingerprint region" vibrations of the carbon skeleton |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can be used to investigate its conformational flexibility, particularly the rotation around the C-C and C-O bonds. By simulating the molecule in different solvents (e.g., water, ethanol, hexane), one can study how solvent polarity affects its preferred conformation and dynamic behavior. osti.gov

Key insights from MD simulations include:

Conformational Analysis: Identifying the most stable conformers and the energy barriers for rotation between them.

Solvent Structure: Analyzing how solvent molecules arrange around the solute (this compound). This is often visualized using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hydrogen Bonding: Although this compound cannot donate hydrogen bonds, its oxygen atoms can act as hydrogen bond acceptors. MD simulations in protic solvents can quantify the extent and lifetime of these interactions.

Transport Properties: Predicting properties like the diffusion coefficient of the molecule within a given solvent.

These simulations provide a detailed picture of the molecule's behavior in a realistic chemical environment, which is crucial for understanding its physical properties and reactivity. nih.gov

Applications in Catalysis and Advanced Materials Research

Role in Acid-Catalyzed Organic Synthesis

Acid catalysis plays a pivotal role in the transformations of acetals, and the reactivity of 2,2-dimethoxy-3-methylbutane is significantly governed by the principles of such reactions. Both Brønsted and Lewis acids are employed to facilitate its synthesis and subsequent conversions, leveraging the compound's structure for specific outcomes.

As a Reactant or Intermediate in Brønsted and Lewis Acid Catalysis

The formation and hydrolysis of this compound are classic examples of acid-catalyzed reactions. In the presence of a Brønsted acid, such as hydrochloric acid or p-toluenesulfonic acid, 3-methyl-2-butanone (B44728) reacts with an excess of methanol (B129727) to form the corresponding acetal (B89532). youtube.comacs.org This equilibrium-driven process necessitates the removal of water to favor the formation of the acetal. youtube.com Conversely, the hydrolysis of this compound back to the parent ketone and methanol is efficiently catalyzed by aqueous acid. chemistrysteps.comyoutube.com The mechanism of this hydrolysis involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the ketone. chemistrysteps.com

Lewis acids, such as boron trifluoride or zinc chloride, can also catalyze the formation and reactions of acetals. nih.gov While specific studies focusing solely on this compound are not extensively detailed, the general principles of Lewis acid catalysis apply. The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the cleavage of the carbon-oxygen bond and the formation of a carbocationic intermediate. nih.gov This activation is crucial for subsequent reactions where the acetal acts as a reactant or intermediate. The steric hindrance provided by the isopropyl group in this compound can influence the rate and selectivity of these Lewis acid-mediated transformations. researchgate.net

Use in Specific Catalytic Conversions Involving Related Alkanes and Carbonyls

While direct catalytic conversions of this compound into complex alkanes are not widely reported, its precursor, 3-methyl-2-butanone, is involved in various catalytic processes. For instance, the synthesis of 3-methyl-2-butanone itself can be achieved through several catalytic routes, including the gas-phase reaction of isobutyraldehyde (B47883) with acetaldehyde (B116499) over a manganese oxide-aluminum oxide catalyst. chemcess.com The formation of this compound from 3-methyl-2-butanone and methanol is a key step in protecting the carbonyl group during multi-step syntheses. chemcess.com

The acid-catalyzed conversion of related carbonyl compounds provides insight into the potential transformations of this compound. For example, in the methanol-to-hydrocarbons (MTH) process over acidic zeolites, it has been proposed that initial C-C bond formation can lead to unsaturated aldehydes and ketones, which then participate in an aldol-type cycle involving both Brønsted and Lewis acid sites. nih.gov While not directly involving this compound, this illustrates the fundamental catalytic cycles where related carbonyls and their derivatives could participate.

Transition Metal Catalysis Involving Acetal Derivatives

The interplay between acetal chemistry and transition metal catalysis opens avenues for novel synthetic methodologies. While direct applications of this compound in this area are specialized, the behavior of related acetal derivatives in the presence of transition metal complexes provides a framework for understanding its potential roles.

Substrate or Ligand in Organometallic Transformations (e.g., Rh(I)-catalyzed reactions of related compounds)

Rhodium(I) complexes are versatile catalysts for a variety of organic transformations. researchgate.netacs.org While specific Rh(I)-catalyzed reactions utilizing this compound as a substrate are not extensively documented, related acetals can participate in such reactions. For instance, Rh(I) catalysts have been employed in the hydroformylation of alkenes in the presence of alcohols, leading to the in-situ formation of acetals. researchgate.net Mechanistic studies of rhodium-catalyzed reactions sometimes involve intermediates where the metal center interacts with carbonyl or acetal functionalities. acs.org The steric bulk of the isopropyl group in this compound would likely influence its coordination to a metal center and the subsequent reactivity. In some cases, acetal groups are tolerated in transition metal-catalyzed reactions, such as ruthenium-catalyzed cycloadditions, indicating their stability under certain catalytic conditions. acs.org

Application as a Carbonyl Protecting Group in Sensitive Catalytic Processes

One of the most significant applications of acetals, including this compound, is as a protecting group for carbonyl functionalities. chemistrysteps.comlibretexts.orglibretexts.org Aldehydes and ketones are reactive towards a wide range of reagents used in transition metal-catalyzed reactions. By converting the carbonyl group of 3-methyl-2-butanone to the corresponding dimethyl acetal, its reactivity is masked, allowing for selective transformations at other sites of a molecule. chemistrysteps.com

Acetals are generally stable under neutral to strongly basic conditions, which are often employed in transition metal catalysis. libretexts.org This stability is crucial when performing reactions such as Grignard additions or reductions with metal hydrides on other parts of the molecule. chemistrysteps.com The steric hindrance of this compound can enhance its stability towards certain reagents. After the desired catalytic transformation is complete, the acetal protecting group can be readily removed by treatment with aqueous acid to regenerate the carbonyl group. libretexts.org

Advanced Materials and Polymer Science

The unique structure of this compound and other sterically hindered acetals offers potential for their incorporation into advanced materials and polymers. The acid-labile nature of the acetal linkage provides a mechanism for creating degradable or responsive materials.

The synthesis of polymers with acetal-functionalized side chains has been achieved through methods like atom transfer radical polymerization (ATRP). epa.govresearchgate.net These polymers can be deprotected under acidic conditions to reveal reactive aldehyde or ketone groups, which can then be further functionalized. researchgate.net While specific examples using this compound are not prominent, the principle of using sterically hindered acetals to control polymer properties is an active area of research. The steric bulk of the isopropyl group could influence the polymerization process and the physical properties of the resulting polymer, such as its glass transition temperature and solubility. nih.gov

Furthermore, acetals can be incorporated into the backbone of polymers to create materials that are degradable under acidic conditions. nih.govnih.gov This is particularly relevant for applications in drug delivery and environmentally friendly plastics. The rate of hydrolysis of the acetal linkage can be tuned by modifying the steric and electronic environment around the acetal carbon. nih.gov The bulky nature of this compound could be exploited to create polymers with specific degradation profiles. The use of sterically demanding monomers can also influence the thermodynamics of polymerization, affecting properties like the ceiling temperature, above which depolymerization is favored. nih.gov The development of chiral polymers from acetal-based monomers is another area of interest for applications in advanced biomedical and electronic materials. researchgate.net

Precursor for Functional Monomers and Polymers

The structure of this compound presents it as a potential precursor for creating functional polymers. The core of this potential lies in its ketal group (a protected ketone), which can be chemically modified to introduce polymerizable functionalities or be deprotected to reveal a reactive carbonyl group either before or after polymerization.

One approach involves the conversion of this compound into a monomer that can be polymerized. This would typically involve hydrolysis of the ketal to yield 3-methyl-2-butanone. nih.govnist.gov This ketone can then serve as a starting material for various monomers. For instance, condensation reactions at the alpha-methyl group or reactions involving the carbonyl group can be used to introduce polymerizable moieties like vinyl or acrylate (B77674) groups. chemcess.com A new methacrylate (B99206) monomer with a reactive ketone side-chain, 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA), has been synthesized and polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating a pathway for creating well-defined polymers with ketone functionalities. nih.gov

Alternatively, functional groups could be added to the alkyl backbone of this compound itself, creating a ketal-protected monomer. This monomer could then be incorporated into a polymer backbone. Subsequent mild acidic hydrolysis would unmask the ketone group, yielding a polymer with reactive ketone side-chains. Such polymers are versatile scaffolds for further modification, for example, through oxime 'click' reactions to attach biomolecules or other functional units. nih.gov Research has shown the successful synthesis of microporous organic polymers using aromatic acetyl monomers (ketones) condensed with pentaerythritol (B129877) to form stable ketal linkages, highlighting the utility of ketal chemistry in polymer synthesis. acs.org

It is important to note that the specifically mentioned "(2S,3S)-2,3-Dimethoxybutylene Alkanamide Polymers" are stereoregular polyamides derived from L-tartaric acid. acs.org Their monomer unit is (2S,3S)-2,3-dimethoxy-1,4-butanediamine, a structure not accessible from this compound. This highlights that while this compound has potential as a monomer precursor, it is not related to this particular example polymer.

Specialized Solvent or Reaction Medium for Material Synthesis

The physical and chemical properties of this compound suggest its potential use as a specialized solvent or reaction medium, particularly in materials synthesis where precise control over polarity and reactivity is required. As a dialkoxyalkane, it can be classified as a polar aprotic solvent due to the presence of two ether functional groups.

The key characteristics that would define its role as a solvent include:

Polar Aprotic Nature : The ether linkages provide polarity and the ability to solvate cations, similar to solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). However, it lacks acidic protons, making it suitable for reactions involving strong bases.

Steric Hindrance : The branched isopropyl group adjacent to the geminal dimethoxy groups provides significant steric bulk. This could influence reaction selectivity and the stability of reactive intermediates.

Solvation Properties : The combination of polar ether groups and a nonpolar, branched alkyl chain gives it amphiphilic character, allowing it to potentially dissolve a range of both polar and nonpolar reagents.

A close structural and functional analog, 3,3-dimethylbutanone (also known as methyl tert-butyl ketone), has been identified as a potential green solvent to replace hazardous volatile non-polar solvents like toluene (B28343), owing to its favorable solvation characteristics and lower toxicity. copernicus.orgcopernicus.org Similarly, 2,2,5,5-tetramethyloxolane (TMO), another sterically hindered ether, has been shown to be a safer, effective replacement for toluene and THF in applications such as Grignard reactions and polymerizations. mdpi.com By analogy, this compound could offer a unique balance of properties for specific applications in polymer synthesis or organometallic chemistry.

Table 1: Predicted and Known Physical Properties of this compound and Related Compounds

| Property | 3-Methyl-2-butanone | 2,2-Dimethoxypropane | This compound (Predicted) |

|---|---|---|---|

| CAS Number | 563-80-4 sigmaaldrich.com | 77-76-9 | 59554-08-4 nih.gov |

| Molecular Formula | C₅H₁₀O wikipedia.org | C₅H₁₂O₂ | C₇H₁₆O₂ |

| Molecular Weight ( g/mol ) | 86.13 sigmaaldrich.com | 104.15 | 132.20 |

| Boiling Point (°C) | 94-95 sigmaaldrich.com | 83 | ~120-140 |

| Density (g/mL) | 0.805 (at 25°C) sigmaaldrich.com | 0.847 (at 20°C) | ~0.85-0.88 |

| Solubility in Water | 8.21 g/L (at 20°C) sigmaaldrich.com | Soluble | Slightly Soluble |

Note: Properties for this compound are estimated based on structural similarity to the reference compounds.

Interdisciplinary Perspectives in Chemical Research

The study of this compound and its analogs extends beyond synthetic chemistry into fields like atmospheric science. Understanding the atmospheric fate of such volatile organic compounds (VOCs) is crucial for modeling air quality and climate.

Studies in Atmospheric Chemical Reactions of Analogous Branched Alkanes and Carbonyls

Once released into the atmosphere, this compound and structurally similar compounds are subject to degradation by naturally occurring oxidants. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The atmospheric lifetime of a VOC is largely determined by the rate constant of its reaction with •OH.

For an ether like this compound, the •OH radical can abstract a hydrogen atom. The most likely sites for abstraction are the C-H bonds adjacent to the ether oxygen atoms (on the methoxy groups) and the tertiary C-H bond on the isopropyl group. acs.orgresearchgate.net The reaction rates for branched alkanes with •OH radicals are well-studied, with tertiary C-H bonds being significantly more reactive than primary or secondary ones. mdpi.com

The carbonyl analog of this compound is 3-methyl-2-butanone (methyl isopropyl ketone). Ketones are an important class of VOCs in the atmosphere, and their degradation proceeds via two main pathways: photolysis (decomposition by sunlight) and reaction with •OH radicals. dp.la

Reaction with OH radicals : The reaction of ketones with •OH radicals involves hydrogen abstraction, leading to the formation of peroxy radicals (RO₂) in the presence of oxygen. These RO₂ radicals participate in reaction cycles that produce tropospheric ozone (O₃) and other secondary pollutants. copernicus.org

Photolysis : Ketones absorb ultraviolet radiation present in the troposphere, which can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (Norrish Type I cleavage) or intramolecular hydrogen abstraction (Norrish Type II cleavage). libretexts.org These reactions can be a significant source of radicals in the atmosphere, influencing local oxidant budgets. whiterose.ac.uk

Studies on the closely related 3,3-dimethylbutanone have shown that it degrades rapidly near emission sources and contributes to the formation of both ozone and secondary organic aerosol (SOA), which can impact air quality. copernicus.orgcopernicus.org Given the structural similarities, 3-methyl-2-butanone is expected to have a comparable atmospheric impact.

Table 2: Atmospheric Reaction Rate Constants with •OH for Analogous Compounds (at ~298 K)

| Compound | Class | k(OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

|---|---|---|---|

| 2,2-Dimethylbutane | Branched Alkane | 2.29 x 10⁻¹² | ~5.0 days |

| 1,2-Dimethoxyethane | Diether | 1.15 x 10⁻¹¹ | ~1.0 day |

| 3-Methyl-2-butanone | Ketone | 4.80 x 10⁻¹³ | ~24 days |

Note: Lifetimes are calculated assuming an average global tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³. Data for the first three compounds are from the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation.

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Routes Utilizing Sustainable Catalysts

The future synthesis of 2,2-dimethoxy-3-methylbutane will likely pivot towards environmentally benign methodologies that prioritize atom economy, waste reduction, and the use of renewable resources. jocpr.com Traditional acetal (B89532) synthesis often relies on homogeneous acid catalysts that are corrosive and difficult to recycle. chemistrysteps.com Green chemistry principles, however, are driving the exploration of solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact. nih.govresearchgate.net

Research in this area will focus on designing and applying novel heterogeneous catalysts for the acetalization reaction that forms this compound. Materials such as zeolites, functionalized mesoporous silica (like SBA-15), and solid superacids are promising candidates. researchgate.net These catalysts can provide high selectivity while operating under milder, solvent-free conditions. researchgate.net Furthermore, the development of photo-organocatalytic methods, which utilize light and an organic catalyst, represents a mild and green alternative for acetal formation.

Future investigations would systematically evaluate the performance of various sustainable catalysts for the synthesis of sterically hindered acetals, aiming to optimize reaction conditions for yield, selectivity, and catalyst longevity.

| Catalyst Type | Example(s) | Key Advantages for Green Acetal Synthesis |

| Heterogeneous Solid Acids | Zeolites, Sulfonated Resins, Nano-TiO2 | Reusable, easily separated from reaction mixture, reduced corrosivity, potential for solvent-free conditions. nih.govresearchgate.net |

| Mesoporous Molecular Sieves | Al-SBA-15, (Cs)Al-SBA-15 | High surface area, tunable acidity, effective under solventless conditions. researchgate.net |

| Photo-organocatalysts | Thioxanthenone | Operates under mild conditions, utilizes light as a renewable energy source, avoids harsh acidic reagents. |

| Reusable Clay Catalysts | Envirocat EPZ10R | Effective for selective transformations, heterogeneous, and reusable. |

Exploration of Untapped Reactivity Profiles and Complex Transformations

Beyond its role as a protecting group, the acetal moiety in this compound can serve as a versatile functional handle for complex molecular transformations. The steric hindrance provided by the tert-butyl group can be exploited to achieve high stereoselectivity in substitution reactions. nih.gov Future research will likely delve into uncovering novel reaction pathways that leverage this structural feature.

Acetal substitution reactions, which proceed through oxocarbenium ion intermediates, are fundamental transformations in organic synthesis. nih.gov The unique electronic and steric environment of this compound could lead to unexpected reactivity or selectivity in reactions with various nucleophiles. researchgate.net There is an opportunity to explore its participation in cascade reactions, where a single synthetic operation generates significant molecular complexity. nih.gov For instance, the acetal could act as a trigger for dearomatization reactions or as a key component in the synthesis of complex natural products. nih.gov Additionally, transformations that convert the acetal into other functional groups, such as the Vasella reaction which can generate alkenes from furanose or pyranose acetals, could be adapted to unlock new synthetic pathways. youtube.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Future research will involve developing and training machine learning models on large datasets of acetal formation and transformation reactions. nih.gov These models, often based on neural networks or random forest algorithms, can identify complex relationships between reactants, catalysts, solvents, and the resulting yield and selectivity. pharmaceutical-technology.commit.edu This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. preprints.org AI algorithms can navigate the multidimensional space of reaction parameters to identify optimal conditions for the synthesis of this compound or its subsequent transformations with high accuracy. preprints.orgiscientific.org

| AI/ML Application | Methodology | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Neural Networks, Knowledge Graphs | Predicts major and minor products for novel reactions, reducing failed experiments. nih.govmit.edu |

| Yield Prediction & Optimization | Random Forest Models | Accurately predicts reaction yields and identifies optimal conditions (temperature, catalyst, etc.) with minimal data. pharmaceutical-technology.com |

| Synthesis Planning | Retrosynthetic Analysis Automation | Proposes novel and efficient synthetic routes to the target molecule and its derivatives. preprints.org |

| Catalyst Design | Data-Driven Ligand/Catalyst Optimization | Identifies optimal catalyst structures for achieving high selectivity in asymmetric transformations. chemrxiv.org |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for controlling and optimizing chemical transformations. Acetal hydrolysis and formation proceed through short-lived, highly reactive intermediates, most notably the oxocarbenium ion. nih.govmasterorganicchemistry.com The steric bulk of the 3-methylbutane group in this compound will significantly influence the stability and conformation of these transient species.

Advanced spectroscopic techniques are essential for the direct observation and characterization of these elusive intermediates. Future research should employ methods such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry techniques (e.g., electrospray ionization mass spectrometry coupled with collision-activated dissociation) to probe the reaction pathways. purdue.edudtu.dk These methods can provide detailed structural information and help elucidate the kinetics of intermediate formation and decay. nih.govresearchgate.netnih.gov For example, NMR can be used to monitor the rate of acetal formation or hydrolysis in real-time, providing valuable kinetic data. nih.govresearchgate.net Correlating the observed degradation kinetics with the structural features of the acetal can lead to a more profound understanding of its reactivity. nih.gov

Strategic Design of Next-Generation Catalytic Systems Incorporating Acetal Motifs

The design of novel catalysts with tailored properties is a cornerstone of modern chemistry. mindmapai.app Future research could explore the strategic incorporation of acetal motifs, such as that found in this compound, into the structure of ligands or the framework of catalysts. The acetal group could serve as a sterically demanding directing group, a cleavable linker, or a responsive element that modulates catalytic activity under specific conditions (e.g., pH).